
N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide typically involves the reaction of 3-chloroquinoxaline with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond .
Chemical Reactions Analysis
Types of Reactions: N-(3-chloroquinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoxaline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives .
Scientific Research Applications
Synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
The synthesis of this compound typically involves the reaction of 2,3-dichloroquinoxaline with various sulfonamides. Recent advancements have improved the yield and purity of this compound through optimized synthetic methods. For example, the use of lithium hydroxide as a base in aprotic polar solvents has been shown to enhance reaction efficiency and product quality .
Biological Activities
This compound exhibits a range of biological activities, making it a valuable compound in pharmaceutical research.
Anticancer Activity
Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies revealed an IC50 value of 7.8 µM against HCT116 colorectal cancer cells, indicating its potential to induce apoptosis through mechanisms such as DNA interaction and cell cycle arrest.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Screening assays against various bacterial strains indicated effective inhibition, suggesting its potential use in antibiotic therapies. The structure-activity relationship (SAR) indicates that modifications to the sulfonamide group can enhance antibacterial efficacy .
Antiviral Activity
In studies focusing on HIV, this compound demonstrated the ability to inhibit viral replication by disrupting protein interactions essential for viral life cycles. This highlights its potential as an antiviral therapeutic candidate.
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its structural features. Variations in the substitution pattern on the quinoxaline and benzenesulfonamide moieties can significantly affect its pharmacological properties.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Amino-N-(3-chloroquinoxalin-2-yl)-benzenesulfonamide | Amino group instead of chloro | Potentially different biological activity due to amino substitution |
4-Chloro-N-(2-chloroquinoxalin-3-yl)-benzenesulfonamide | Different position of chloro on quinoxaline | Variations in reactivity and biological properties |
4-Methyl-N-(3-chloroquinoxalin-2-yl)-benzenesulfonamide | Methyl group instead of chloro | Altered lipophilicity affecting bioavailability |
Case Studies
Several notable studies have explored the applications of this compound:
Anticancer Research
A comprehensive study evaluated this compound against multiple cancer cell lines, confirming its significant anticancer activity linked to apoptosis induction via DNA binding mechanisms.
Antimicrobial Efficacy
In antimicrobial screening, derivatives of this compound were tested against various pathogens, showing promising results that suggest further exploration for antibiotic development .
HIV Inhibition
Research involving yeast models demonstrated that this compound could inhibit HIV replication effectively, suggesting mechanisms that may lead to new antiviral strategies.
Mechanism of Action
The mechanism of action of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(2-chloroquinoxalin-3-yl)benzenesulfonamide
- N-(3-bromoquinoxalin-2-yl)benzenesulfonamide
- N-(3-chloroquinoxalin-2-yl)toluenesulfonamide
Comparison: N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Biological Activity
N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is a compound of growing interest in biological research due to its diverse biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
This compound is synthesized through the reaction of 3-chloroquinoxaline with benzenesulfonyl chloride, typically in the presence of a base such as triethylamine. This synthesis allows for the formation of the sulfonamide bond, which is crucial for its biological activity.
The compound interacts with specific molecular targets, including enzymes and receptors, leading to various biological effects. It has been noted for its ability to inhibit certain enzymes involved in critical signaling pathways, particularly those related to cancer cell proliferation and survival. The precise mechanisms depend on the context of use but often involve modulation of kinase activities, such as phosphatidylinositol 3-kinase (PI3K) pathways .
Anticancer Activity
This compound exhibits significant anticancer properties. Research indicates that it can induce apoptosis in cancer cells by disrupting cell cycle progression. For instance, studies have shown that derivatives of quinoxaline can lead to cell cycle arrest at the G2/M phase, demonstrating their potential as anticancer agents .
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
VIIIc | HCT116 | 7.8 | Apoptosis induction |
This compound | Hep G2 | Not specified | Enzyme inhibition |
N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | Various | Variable | Cell cycle disruption |
Enzyme Inhibition
The compound has also been identified as an inhibitor of various enzymes, including those involved in tumor growth signaling pathways. Its inhibitory effects on PI3K have been particularly noted, which is crucial for cancer cell metabolism and survival .
Table 2: Enzyme Inhibition Data
Case Studies
A notable case study evaluated the efficacy of quinoxaline derivatives in inhibiting tumor growth in vivo. The study found that compounds similar to this compound significantly reduced tumor size in mouse models when administered at specific dosages. This highlights the potential for these compounds in therapeutic applications against various cancers .
Comparative Analysis
When compared to other similar compounds, this compound demonstrates unique properties due to its specific substitution patterns on the quinoxaline ring. This structural uniqueness contributes to its distinct reactivity and biological activity, making it a valuable candidate for further research and development .
Table 3: Comparison with Similar Compounds
Compound Name | Unique Feature | Biological Activity |
---|---|---|
N-(2-chloroquinoxalin-3-yl)benzenesulfonamide | Different substitution pattern | Moderate anticancer activity |
N-(3-bromoquinoxalin-2-yl)benzenesulfonamide | Bromine substitution | Lower enzyme inhibition |
N-(3-chloroquinoxalin-2-yl)toluenesulfonamide | Toluene group | Enhanced solubility |
Properties
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMQRGNWHJIWHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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